1,2-Benzisothiazol-3-amine 1,1-dioxide

Overview

Description

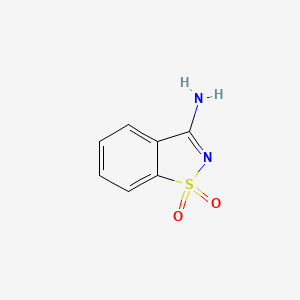

1,2-Benzisothiazol-3-amine 1,1-dioxide is an organic compound with the molecular formula C7H6N2O2S. It is a derivative of benzisothiazole and is characterized by the presence of an amine group and a dioxide functional group. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzisothiazol-3-amine 1,1-dioxide can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the reaction of 2-halobenzenethiol with amines in the presence of a base, followed by oxidation to introduce the dioxide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the dioxide group to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce N-alkyl or N-acyl derivatives .

Scientific Research Applications

Chemical Properties and Structure

1,2-Benzisothiazol-3-amine 1,1-dioxide has the molecular formula C7H6N2O2S. It is characterized by the presence of an amine group and a dioxide functional group. The compound exhibits significant reactivity due to its ability to interact with various biological targets and participate in chemical reactions.

Antimicrobial Properties

BIT has been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a variety of microorganisms, including bacteria, fungi, and algae. This makes BIT a potential candidate for use in disinfectants and preservatives . Its application in biocides is particularly noteworthy due to its ability to inhibit microbial growth in various environments.

Enzyme Inhibition

BIT acts as an inhibitor of human mast cell tryptase, an enzyme involved in allergic reactions. Research indicates that BIT derivatives can significantly inhibit this enzyme, showcasing potential therapeutic applications in treating allergic conditions . The inhibition mechanism involves binding to the enzyme's active site, preventing its normal function.

Cancer Research

The compound has shown promise in cancer research as a mechanism-based inhibitor of caspase-3 and caspase-7 enzymes. These enzymes play critical roles in apoptosis (programmed cell death), and their inhibition may provide therapeutic avenues for cancer treatment by preventing unwanted cell death.

Textile and Leather Processing

In industrial settings, BIT is utilized in textile spin-finish solutions and leather processing solutions. Its properties help in preserving fresh animal hides and skins from microbial degradation. The compound's role as a corrosion inhibitor for metals such as steel and aluminum further highlights its industrial significance.

Synthesis of Complex Molecules

BIT serves as a building block for synthesizing more complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions including oxidation, reduction, and substitution reactions. This makes it valuable in organic synthesis within both academic research and industrial applications.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of BIT against common pathogens, it was found that BIT exhibited significant inhibitory effects on bacterial growth at low concentrations. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) that suggest its potential use as an effective antimicrobial agent in healthcare settings.

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into BIT's inhibition of human mast cell tryptase revealed that the compound binds competitively at the enzyme's active site. This study employed kinetic assays to determine the IC50 value of BIT derivatives, identifying specific structural features that enhance inhibitory activity. The findings suggest that modifying the side chains of BIT could lead to more potent inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3-amine 1,1-dioxide involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Benzisothiazolinone: Another benzisothiazole derivative with antimicrobial properties.

1,2-Benzisothiazol-3-one: A related compound with similar structural features but different functional groups.

Uniqueness

1,2-Benzisothiazol-3-amine 1,1-dioxide is unique due to the presence of both an amine group and a dioxide functional group, which confer distinct chemical reactivity and biological activity compared to other benzisothiazole derivatives .

Biological Activity

1,2-Benzisothiazol-3-amine 1,1-dioxide is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies.

Targets and Inhibition

The primary biological target of this compound is the caspase-3 and caspase-7 enzymes , which are crucial players in the apoptosis pathway. By acting as a mechanism-based inhibitor, this compound prevents the activation of these caspases, thereby inhibiting apoptosis in various cell types. This inhibition suggests potential applications in conditions where modulation of apoptosis is beneficial, such as neurodegenerative diseases.

Enzymatic Interactions

Research indicates that this compound also inhibits human mast cell tryptase , an enzyme involved in allergic reactions. The inhibition of tryptase has implications for treating allergic conditions and asthma . The compound's ability to interact with multiple enzymes highlights its versatility in biochemical reactions.

Cellular Effects

This compound has been shown to affect various cellular processes:

- Skin Sensitization : Dermal exposure can lead to skin sensitization and allergic contact dermatitis, indicating potential risks associated with handling this compound.

- Neuroprotective Potential : Some studies suggest that derivatives of this compound may exhibit neuroprotective effects by interacting with proteins implicated in Alzheimer’s disease, such as Apolipoprotein E4 (ApoE4) .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest enhanced cellular penetration due to the presence of carbonyl and urea groups. This structural feature may facilitate its bioavailability and efficacy in vivo.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-Benzisothiazol-3-amine 1,1-dioxide, and how do reaction conditions influence yield and purity?

A common method involves refluxing saccharin with substituted anilines (e.g., m-chloroaniline) followed by recrystallization in mixed solvents (MeOH:AcOEt) to obtain crystalline derivatives . Reaction time, temperature, and solvent polarity critically affect purity and yield. For instance, prolonged heating may lead to side reactions, while rapid cooling can precipitate impurities. Optimization via fractional crystallization or chromatography is recommended for high-purity batches .

Q. How is the molecular structure of this compound derivatives validated experimentally?

X-ray crystallography is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 7.2223 Å, b = 7.9138 Å, c = 11.2175 Å) and hydrogen-bonding networks (C—H⋯O/N, π–π stacking) confirm planar geometries and intermolecular interactions. Refinement using SHELXL and validation with R indices (R = 0.056) ensure structural accuracy .

Q. What spectroscopic techniques are used to characterize this compound?

- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide groups.

- FT-IR : Peaks at 1150–1250 cm (S=O stretching) and 3300–3500 cm (N–H) confirm functional groups.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 292.73 for CHClNOS) validate molecular weight .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π–π stacking) influence the crystallographic packing and stability of derivatives?

In N-(3-chlorophenyl) derivatives, intramolecular C—H⋯N bonds form S(6) ring motifs, while intermolecular N—H⋯O and C—H⋯O bonds create R(10) motifs. π–π interactions between benzisothiazole and chlorophenyl rings (centroid separations: 3.730–3.733 Å) stabilize layered packing. These interactions are critical for predicting solubility and crystallinity in drug design .

Q. What mechanistic insights explain the antimicrobial activity of this compound?

The sulfonamide group disrupts bacterial folate synthesis by competitively inhibiting dihydropteroate synthase. Electrostatic potential maps suggest that electron-deficient regions near the S=O groups enhance binding to microbial enzymes. Synergistic effects with metal ions (e.g., Cu) further enhance biocidal activity via redox cycling .

Q. How can computational modeling predict the enzyme inhibition kinetics of derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations reveal binding affinities to targets like human mast cell tryptase. For example, (1,1-dioxido-3-oxo-benzisothiazol)methyl esters exhibit time-dependent inhibition (IC = 0.064–0.85 µM) with steady-state K values (52–396 nM). QSAR models highlight the role of side-chain length and hydrophobicity in potency .

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported biological activities across studies?

Variations in MIC values (e.g., antifungal activity) may arise from differences in microbial strains, assay conditions (pH, temperature), or compound purity. Normalize data using positive controls (e.g., amphotericin B) and validate via dose-response curves. Meta-analyses of IC values across studies can identify outliers .

Q. Why do corrosion inhibition efficiencies vary with metal substrates?

Electrochemical impedance spectroscopy (EIS) shows higher inhibition on steel (90%) vs. aluminum (70%) due to stronger adsorption of the sulfonamide group on Fe oxides. Surface roughness and oxide layer composition also affect performance. Cross-validate using polarization resistance and weight-loss methods .

Q. Advanced Methodologies

Q. What crystallographic software and parameters are critical for refining complex derivatives?

Use SHELX suite (SHELXL-97) for structure solution and refinement. Key parameters:

- R < 5% for high-resolution data (Mo Kα, λ = 0.71073 Å).

- Hydrogen bonding constraints (e.g., N—H⋯O: d = 2.24 Å, ∠ = 165°).

- Validate using PLATON/CHECKCIF to flag disorders or missed symmetry .

Q. How can in vivo studies optimize pharmacokinetics of derivatives for anti-inflammatory applications?

Derivatives like 3-(3-chlorobenzoyl)-4-hydroxy-1,2-benzothiazine 1,1-dioxide show oral bioavailability (t = 4–6 hrs) in murine models. Formulate with PEG-400 to enhance solubility. Monitor plasma levels via HPLC-MS and correlate with COX-2 inhibition in tissue homogenates .

Q. Emerging Applications

Q. What role do derivatives play in photodynamic therapy (PDT) for cancer?

Saccharin-based photosensitizers exhibit singlet oxygen quantum yields (Φ = 0.45–0.62) under UV irradiation. Functionalization with heavy atoms (e.g., Br) enhances intersystem crossing. Validate efficacy via MTT assays on HeLa cells and ROS detection using DCFH-DA .

Properties

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-7-5-3-1-2-4-6(5)12(10,11)9-7/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOQSOJREDRYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227476 | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7668-28-2 | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007668282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iminosaccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisothiazol-3-amine 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1lambda6,2-benzothiazole-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BENZISOTHIAZOL-3-AMINE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85KM32M9L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.